[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile
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Overview
Description
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyrazine ring, makes it an interesting subject for research and development in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit anti-tumor activity against various cancer cell lines . They are also known to inhibit c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the potential bioavailability and pharmacokinetics of the compound.
Result of Action
Related compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile are not well-documented in the literature. Related triazolothiadiazine compounds have been shown to interact with a variety of enzymes and proteins . These interactions often involve hydrogen bond accepting and donating characteristics, which allow these compounds to form specific interactions with different target receptors .
Cellular Effects
The cellular effects of this compound are currently unknown. Related compounds have been shown to exhibit cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound is not well-understood. Related compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been shown to exhibit changes in their effects over time, including issues related to stability and degradation .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are currently unknown. Related compounds have been shown to exhibit varying effects at different dosages .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. Related compounds have been shown to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The synthesis of [(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . This reaction leads to the formation of the triazole ring, which is then fused with the pyrazine ring to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules, which are then used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines:
Benzo[d][1,2,3]triazol-1-yl derivatives: These compounds have been studied for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5OS/c14-6-9-20-13-16-15-11-12(19)17(7-8-18(11)13)10-4-2-1-3-5-10/h1-5,7-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHMQHZUIWQZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC#N)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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